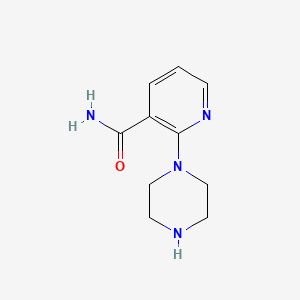

2-Piperazin-1-ylnicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNARQDUUQTTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588472 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-64-7 | |

| Record name | 2-(Piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Piperazin-1-ylnicotinamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-Piperazin-1-ylnicotinamide stands as a molecule of significant interest, embodying a chemical scaffold prevalent in a multitude of biologically active agents.[1][2][3] However, its precise mechanism of action remains an uncharted territory within the public scientific domain. This guide eschews definitive pronouncements, instead adopting a forward-looking, investigative framework. As a Senior Application Scientist, my objective is to provide not a static review, but a dynamic roadmap for the elucidation of this compound's biological function. We will proceed by formulating core hypotheses grounded in the established activities of structurally analogous piperazine and nicotinamide derivatives. For each hypothesis, a rigorous, multi-tiered experimental plan will be detailed, complete with protocols and logical workflows. This document is designed to be a self-validating system for discovery, empowering research teams to systematically uncover the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The molecular architecture of this compound marries two moieties of profound pharmacological significance. The piperazine ring is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases and cancer.[1][4][5][6] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to act as a versatile scaffold for engaging with biological targets.[1][3] The nicotinamide component, a form of vitamin B3, is a precursor to the essential coenzyme NAD+ and is itself implicated in a variety of cellular processes, including signaling and DNA repair.

The convergence of these two structures in this compound suggests a high probability of significant biological activity. Literature on related compounds points towards several compelling, albeit divergent, potential mechanisms. These range from antimicrobial and antifungal action to modulation of CNS receptors and antioxidant effects.[7][8][9][10] This guide will dissect these possibilities, presenting a structured approach to move from hypothesis to validated mechanism.

Core Mechanistic Hypotheses and Investigative Workflows

Given the absence of direct evidence, we will build our investigation upon three primary hypotheses derived from the activities of analogous compounds.

Hypothesis 1: Antimicrobial Action via Essential Enzyme Inhibition

A substantial body of evidence demonstrates that piperazine derivatives possess potent antimicrobial and antifungal properties.[7][8][11] The proposed mechanisms often involve the inhibition of critical bacterial or fungal enzymes. For instance, various piperazine-containing compounds have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication, and enzymes involved in cell wall synthesis like E. coli MurB.[7][12]

The initial step is to ascertain if this compound exhibits any antimicrobial activity. This will be followed by a tiered approach to identify the specific target and mechanism.

Caption: Tiered workflow for investigating the antimicrobial hypothesis.

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a 2-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2.2.2: DNA Gyrase Supercoiling Assay

-

Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of this compound. Include a positive control (no inhibitor) and a known inhibitor control (e.g., ciprofloxacin).

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Separate the different DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis. A potent inhibitor will prevent the conversion of relaxed plasmid to the supercoiled form.[12]

Hypothesis 2: Central Nervous System Modulation via Neurotransmitter Receptor Interaction

The piperazine moiety is a classic pharmacophore in neuropharmacology, integral to drugs with antipsychotic, antidepressant, and anxiolytic effects.[4][13] These activities are typically mediated through interactions with dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[9] The structural similarity of this compound to known CNS-active agents makes this a compelling hypothesis to investigate.

This investigation begins with a broad assessment of receptor binding, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).

Caption: Phased approach for elucidating CNS activity.

Protocol 2.4.1: Radioligand Binding Assay (for Dopamine D2 Receptor)

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of this compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the IC50 value, which represents the concentration of the compound that displaces 50% of the radiolabeled ligand.

Protocol 2.4.2: cAMP Assay (for Serotonin 5-HT1A Receptor)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor, which is Gi-coupled.

-

Cell Treatment: Pre-treat cells with forskolin (to stimulate cAMP production) and then add varying concentrations of this compound.

-

Incubation: Incubate for a defined period to allow for receptor-mediated modulation of adenylyl cyclase activity.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Analysis: An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the effect of a known 5-HT1A agonist.

Hypothesis 3: Cellular Protection via Antioxidant Activity

Both nicotinamide and various piperazine derivatives have been reported to possess antioxidant properties.[10][14][15][16][17] This activity could stem from direct radical scavenging or the induction of cellular antioxidant pathways. Given the rising interest in oxidative stress as a driver of various pathologies, this represents a therapeutically relevant potential mechanism.

The investigation will progress from simple chemical assays to more complex cell-based models of oxidative stress.

Caption: Multi-level workflow to investigate antioxidant potential.

Protocol 2.6.1: DPPH Radical Scavenging Assay

-

Reaction: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

-

Treatment: Add varying concentrations of this compound to the DPPH solution. Use ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at ~517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.

Protocol 2.6.2: Cellular Reactive Oxygen Species (ROS) Assay

-

Cell Plating: Plate a suitable cell line (e.g., SH-SY5Y or HepG2) in a 96-well plate.

-

Loading: Load the cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce ROS production by adding an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

-

Measurement: Measure the fluorescence intensity using a plate reader. A reduction in fluorescence in treated cells compared to oxidant-only cells indicates antioxidant activity.

Data Synthesis and Mechanistic Prioritization

The results from these three investigative arms must be synthesized to build a coherent picture of the compound's primary mechanism.

| Hypothesis | Key Assays | Positive Outcome Indicators |

| Antimicrobial | MIC, MBC/MFC, DNA Gyrase Assay | Low MIC values (<10 µg/mL), Inhibition of DNA supercoiling |

| CNS Modulation | Receptor Binding, cAMP/Ca²+ Flux | High binding affinity (Ki < 100 nM), Potent functional activity (EC50/IC50 < 1 µM) |

| Antioxidant | DPPH, Cellular ROS Assay | Potent radical scavenging (EC50 comparable to controls), Significant reduction of cellular ROS |

It is plausible that this compound exhibits polypharmacology, acting through more than one mechanism. For instance, CNS activity and antioxidant properties are often intertwined in neuroprotection. Should positive results emerge in multiple areas, further studies will be required to determine which mechanism is dominant at physiologically relevant concentrations and in relevant disease models.

Conclusion and Forward Path

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. By progressing through the tiered experimental workflows, research teams can efficiently screen for biological activity, identify primary molecular targets, and validate these findings in increasingly complex systems. The strength of this approach lies in its inherent logic and self-validating structure, ensuring that resources are directed toward the most promising therapeutic avenues. The ultimate goal is to transform this compound from a molecule of unknown function into a well-characterized drug candidate with a clearly defined and compelling mechanism of action.

References

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2021). Arch Pharm (Weinheim). [Link]

-

Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). Molecules. [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. (n.d.). ResearchGate. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. (2018). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Antioxidant Activity of Piperazine Compounds: A Brief Review. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry. [Link]

-

Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. (n.d.). National Institutes of Health. [Link]

-

Niclosamide piperazine prevents high-fat diet-induced obesity and diabetic symptoms in mice. (2019). Eating and Weight Disorders. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). LinkedIn. [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

-

Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones. (2018). Future Medicinal Chemistry. [Link]

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (n.d.). MDPI. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PubMed Central. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 2-Piperazin-1-ylnicotinamide: A Biological Activity Screening Whitepaper

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperazine and nicotinamide scaffolds in the single small molecule, 2-Piperazin-1-ylnicotinamide, presents a compelling starting point for drug discovery. The piperazine moiety is a cornerstone of modern medicinal chemistry, found in a plethora of approved drugs targeting the central nervous system, inflammation, and infectious diseases.[1][2][3] Concurrently, nicotinamide and its derivatives are crucial players in cellular metabolism and signaling, with demonstrated activities in oncology and infectious diseases.[4][5] This in-depth technical guide outlines a comprehensive, multi-tiered biological activity screening strategy for this compound. By eschewing a rigid, pre-defined path, we present a logical, causality-driven approach to systematically explore its therapeutic potential. This document provides not just the "how," but the "why" behind each experimental choice, offering detailed protocols and data interpretation frameworks to guide researchers in uncovering the pharmacological profile of this promising molecule.

Introduction: The Rationale for Screening this compound

The chemical architecture of this compound is a deliberate hybridization of two pharmacologically significant moieties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance solubility and cell permeability.[1][6] Its presence in drugs like ciprofloxacin (antibacterial), sildenafil (vasodilator), and clozapine (antipsychotic) underscores its versatility.[1][2]

The nicotinamide component, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+. Beyond its metabolic role, nicotinamide derivatives have emerged as potent modulators of key enzyme families, including PARPs and sirtuins, which are implicated in cancer and inflammatory diseases.[4] The linkage of these two scaffolds suggests a high probability of interaction with a range of biological targets. This guide proposes a systematic screening cascade designed to efficiently identify and validate the primary biological activities of this compound.

The Screening Cascade: A Phased Approach to Uncovering Biological Activity

A tiered screening approach is the most efficient method for characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused secondary and mechanistic assays to confirm and elaborate on these initial "hits."

Caption: A multi-phase screening cascade for this compound.

Phase 1: Foundational Profiling

Before embarking on extensive biological screening, it is crucial to establish the foundational physicochemical and safety profile of the compound. These initial data points are essential for designing subsequent assays and interpreting their results.

Physicochemical Property Profiling

Understanding the intrinsic properties of this compound is a prerequisite for all further studies. These properties influence its behavior in biological assays and its potential as a drug candidate.[7][8]

Table 1: Key Physicochemical Parameters

| Parameter | Method | Rationale |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the concentration range for biological assays and provides an early indication of potential bioavailability issues.[9] |

| Lipophilicity (LogD) | HPLC-based or Shake-flask method | Influences membrane permeability, plasma protein binding, and metabolic clearance.[10] |

| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, which affects target binding and cell penetration. |

| Chemical Stability | HPLC-based stability assay in various buffers (pH 5.0, 7.4, 9.0) | Assesses the compound's stability under assay conditions and potential for degradation. |

General Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is vital to distinguish between specific biological activity and non-specific toxicity. This is achieved by evaluating the compound's effect on the viability of one or more standard cell lines.

Protocol 1: MTT Assay for General Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[12][13]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[11]

Phase 2: Primary Biological Screening

Based on the common activities of piperazine and nicotinamide derivatives, the primary screening will focus on four key areas: GPCR modulation, kinase inhibition, antimicrobial effects, and anti-inflammatory activity.

Caption: Overview of the primary biological screening strategy.

G-Protein Coupled Receptor (GPCR) Activity

Many piperazine-containing drugs target GPCRs, particularly those in the central nervous system.[2] A broad GPCR panel screen is a logical starting point.

Protocol 3: High-Throughput GPCR Screening (Calcium Flux Assay)

This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[14]

-

Cell Line: Utilize a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).

-

Cell Plating: Plate cells in a 384-well black, clear-bottom plate and incubate for 24 hours.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

-

Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist using a fluorescent plate reader (e.g., FLIPR). An increase in fluorescence indicates agonistic activity, while a decrease in the agonist-induced signal suggests antagonistic activity.

Kinase Inhibition

Nicotinamide derivatives are known to modulate the activity of various kinases.[4] A kinase panel screen can identify potential anti-cancer or anti-inflammatory activity.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[15]

-

Assay Components: In a 384-well plate, combine the purified kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

-

Kinase Reaction: Incubate the plate at 30°C for 1-2 hours to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This can be antibody-based (e.g., HTRF, AlphaLISA) or luminescence-based (e.g., ADP-Glo).[15]

-

Signal Measurement: Read the signal on a compatible plate reader. A decrease in signal compared to the control indicates kinase inhibition.

Antimicrobial Activity

Both piperazine and nicotinamide scaffolds have been incorporated into antimicrobial agents.[5]

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Given the roles of both parent scaffolds in inflammation-related pathways, assessing anti-inflammatory potential is warranted.[3]

Protocol 6: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.[17]

-

Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

-

Data Analysis: A reduction in cytokine levels in the compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Phase 3: Hit Confirmation and Mechanistic Studies

Positive results from the primary screens ("hits") must be validated and further characterized.

Table 2: Secondary and Mechanistic Assays

| Assay Type | Purpose | Example Protocol |

| Dose-Response and Potency Determination | To confirm the activity of hits and determine their potency (IC50/EC50). | Repeat the primary assay with a wider range of compound concentrations (e.g., 10-point dose-response curve). |

| Selectivity Profiling | To assess the specificity of the compound for its primary target versus related targets. | For a kinase hit, screen against a panel of related kinases. For a GPCR hit, test against a panel of related receptors. |

| Mechanism of Action (MoA) Studies | To understand how the compound exerts its biological effect. | For an enzyme inhibitor, perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).[18] |

| Cell-based Functional Assays | To confirm the activity of the compound in a more physiologically relevant context. | For an anti-cancer hit, perform cell proliferation, apoptosis, and cell cycle assays on relevant cancer cell lines. |

| Early ADME/Tox Profiling | To assess the drug-like properties of promising hits. | In vitro assays for metabolic stability (liver microsomes), plasma protein binding, and hERG channel inhibition.[19][20] |

Data Interpretation and Path Forward

The data generated from this comprehensive screening cascade will provide a detailed pharmacological profile of this compound. Hits will be prioritized based on their potency, selectivity, and favorable ADME/Tox properties. Promising lead compounds can then be advanced into further optimization through medicinal chemistry efforts and subsequent in vivo efficacy studies.

Conclusion

The rational design of this compound, combining two pharmacologically validated scaffolds, makes it a high-priority candidate for biological activity screening. The multi-tiered, data-driven approach outlined in this guide provides a robust framework for systematically uncovering its therapeutic potential. By integrating physicochemical profiling, broad primary screening, and detailed mechanistic studies, researchers can efficiently identify and validate novel biological activities, paving the way for the development of new therapeutic agents.

References

- The Expanding Frontier of Nicotinamide Derivatives: A Technical Guide to Discovery, Synthesis, and Application. Benchchem.

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.

- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central.

- Structures of nicotinamide derivatives with potential drug activities. ResearchGate.

- Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.

- High-Throughput GPCR Assay Development. Agilent.

- Piperazine. Wikipedia.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- The impact of early ADME profiling on drug discovery and development strategy. SciSpace.

- Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed.

- Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. PubMed.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.

- Impact of physicochemical profiling for rational approach on drug discovery. PubMed.

- Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide. Vulcanchem.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. Benchchem.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- In Vitro ADME & Physicochemical Profiling. Sygnature Discovery.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

- Screening Methods for Antiinflammatory Agents. Pharmacognosy.

- Screening models for inflammatory drugs. Slideshare.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.

- LDH cytotoxicity assay. Protocols.io.

- Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). Benchchem.

- Antibacterial and antifungal screening: Significance and symbolism.

- Antibacterial & Antifungal Testing Services. Microbiologics.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.

- Ldh cytotoxicity assay. Sigma-Aldrich.

- INFOGEST protocol and an automated digestion simulation.

- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.

- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. criver.com [criver.com]

- 5. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 14. agilent.com [agilent.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 20. drugtargetreview.com [drugtargetreview.com]

Section 1: Foundational Principles and Relevance in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-Piperazin-1-ylnicotinamide

The journey of a drug molecule from a laboratory concept to a clinical therapeutic is fundamentally governed by its physicochemical properties.[1] These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[2] For medicinal chemists and drug development professionals, a comprehensive understanding and empirical characterization of these properties are not merely procedural; they are the cornerstones of rational drug design and lead optimization.[3]

This guide provides a detailed technical overview of the core physicochemical properties of this compound, a heterocyclic molecule incorporating both a nicotinamide scaffold and a piperazine moiety. The presence of the piperazine ring is a common strategy in medicinal chemistry to enhance aqueous solubility and introduce basic centers that can be protonated at physiological pH, potentially improving pharmacokinetic profiles.[4] We will delve into the theoretical importance of each key property, present available data, and provide robust, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is emphasized to provide not just a methodology, but a framework for critical scientific application.

Section 2: Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the prerequisite for any further characterization.

Chemical Structure:

(A simplified 2D representation of this compound)

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(Piperazin-1-yl)pyridine-3-carboxamide | PubChem[5] |

| CAS Number | 87394-64-7 | ChemicalBook[6] |

| Molecular Formula | C₁₀H₁₄N₄O | PubChem[5] |

| Molecular Weight | 206.24 g/mol | PubChem[5] |

| Appearance | Off-White Solid | ChemicalBook[6] |

Section 3: Core Physicochemical Properties: Theoretical and Experimental Characterization

This section details the critical physicochemical parameters, their importance, and the methodologies for their determination.

Table 2: Summary of Physicochemical Properties for this compound

| Property | Value | Type | Source / Method |

| Melting Point (°C) | Data not available in cited literature | Experimental | Capillary Method[7] |

| Aqueous Solubility | Data not available in cited literature | Experimental | Shake-Flask Method[8][9] |

| pKa | Data not available in cited literature | Experimental | Potentiometric Titration[10][11] |

| Lipophilicity (XLogP3) | -0.5 | Computed | PubChem[5] |

| Lipophilicity (LogP/D) | Data not available in cited literature | Experimental | Shake-Flask Method[12][13] |

Melting Point (Mp)

A. Theoretical Basis & Importance The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. Its determination is a fundamental first step in characterization, serving as a crucial indicator of purity.[14][15] Impurities typically depress the melting point and broaden the melting range.[14] Furthermore, the melting point provides insight into the strength of the crystal lattice, which can influence properties like solubility and dissolution rate.

B. Experimental Protocol for Determination: Capillary Method This protocol outlines the use of a modern digital melting point apparatus, a standard and reliable method.[7][16]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the sealed end. Tap the tube gently to ensure the sample is tightly packed.

-

Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[7]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to establish a rough range.[14]

-

Precise Determination: Using a fresh sample, rapidly heat the apparatus to a temperature approximately 15-20°C below the estimated melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Recording the Range: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample has melted into a clear liquid (T_end).[16]

-

Reporting: The melting point is reported as the range from T_start to T_end. For a pure compound, this range should be narrow (0.5-2°C). Conduct at least two measurements to ensure reproducibility.

C. Experimental Workflow Diagram

Sources

- 1. What are the physicochemical properties of drug? [lookchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide (827588-09-0) for sale [vulcanchem.com]

- 5. 2-(Piperazin-1-yl)pyridine-3-carboxamide | C10H14N4O | CID 16785637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 87394-64-7 [amp.chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 16. pennwest.edu [pennwest.edu]

Introduction: The 2-Piperazin-1-ylnicotinamide Scaffold - A Versatile Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Piperazin-1-ylnicotinamide for Drug Discovery Professionals

The this compound core represents a "privileged scaffold" in drug discovery, a structural motif that is capable of binding to a variety of biological targets with high affinity.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this versatile scaffold, offering insights for researchers, scientists, and drug development professionals. The inherent properties of the piperazine ring—its basicity, conformational flexibility, and the presence of two nitrogen atoms for modification—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3] Our analysis will dissect the key structural components of this scaffold, explain the causal relationships behind experimental design choices, and provide actionable protocols for synthesis and evaluation. This document is designed not merely as a list of observations, but as a self-validating system of logic to guide the rational design of novel therapeutics across diverse areas including antimicrobial, anticancer, and central nervous system (CNS) applications.[4][5][6]

Core Scaffold Analysis: Deconstructing the Pharmacophore

The therapeutic versatility of this compound derivatives stems from the distinct roles played by its three primary structural components:

-

The Nicotinamide "Head": This aromatic pyridine ring with its carboxamide group is crucial for establishing key interactions with biological targets, often through hydrogen bonding and π-stacking.

-

The Piperazine "Linker": This six-membered heterocyclic ring serves as a conformationally flexible linker. Its two nitrogen atoms (N1 and N4) are key points for structural modification and for establishing ionic or hydrogen bond interactions. The basicity of the piperazine moiety also significantly influences the compound's solubility and pharmacokinetic profile.[3]

-

The N4-Substitution Site: The secondary amine (N4) of the piperazine ring provides a readily accessible point for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

Below is a graphical representation of this fundamental architecture, highlighting the key regions for SAR exploration.

Caption: Core structure of this compound highlighting key regions for SAR.

Structure-Activity Relationship (SAR) Deep Dive

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.

Modifications at the N4-Position of the Piperazine Ring

The N4-position is the most frequently modified site to enhance target affinity and selectivity.

-

Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings at the N4-position often leads to a significant enhancement in potency across different targets. The electronic nature and substitution pattern of these rings are critical.

-

Electron-Withdrawing Groups (EWGs): In antimycobacterial agents, for instance, the presence of lipophilic EWGs like trifluoromethyl or dichloro substitutions on a phenyl ring at N4 can dramatically increase activity.[7] This suggests that these groups may be involved in specific interactions within a hydrophobic pocket of the target enzyme or receptor.

-

Bulky Groups: The addition of bulky, lipophilic moieties such as a diphenylmethyl group can also improve activity, indicating the presence of a large, accommodating binding site.[7]

-

-

Alkyl and Aralkyl Substitutions:

-

Simple alkyl chains (e.g., methyl, ethyl) can modulate lipophilicity and cell permeability.

-

Aralkyl groups, like a benzyl substituent, can provide a balance of lipophilicity and potential for π-stacking interactions, though very large groups can sometimes cause a steric clash, leading to decreased affinity.[8]

-

-

Acyl and Sulfonyl Groups:

-

Acylation or sulfonylation of the N4-nitrogen can introduce hydrogen bond acceptors and modulate the basicity of the piperazine ring. Piperazine sulfonamide analogs have shown promise as α-amylase inhibitors for type II diabetes, with the nature of the substituent on the sulfonyl group dictating potency.[9]

-

Modifications of the Nicotinamide Ring

While less common than N4-modification, alterations to the nicotinamide head are crucial for defining target recognition.

-

Isosteric Replacements: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, quinazoline) can alter the geometry and electronic distribution of the molecule, thereby fine-tuning its interaction with the target protein.[8] For 5-HT7 receptor antagonists, such replacements have been shown to significantly impact binding affinity.[8]

-

Substitution on the Pyridine Ring: Adding substituents to the nicotinamide ring can increase affinity through additional interactions or by influencing the overall conformation of the molecule. For example, adding an alkyl group to the pyrimidine core in a related series of 5-HT7 antagonists resulted in a substantial increase in binding affinity.[8]

Modifications of the Piperazine Ring Itself

Altering the linker can impact the compound's conformational freedom and physicochemical properties.

-

Ring Substitution: Introducing substituents on the carbon atoms of the piperazine ring, creating chiral centers, can lead to stereospecific interactions with the target. In prazosin-related alpha-blockers, the stereochemistry of dialkylpiperazine derivatives was critical for high affinity and selectivity, suggesting a well-defined spatial orientation within the receptor's binding pocket.[10]

-

Ring Homologation/Contraction: Replacing the piperazine with other cyclic diamines like homopiperazine (a seven-membered ring) can alter the distance and angle between the nicotinamide head and the N4-substituent, which can be used to probe the dimensions of the binding site.

The following diagram summarizes the key SAR findings.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Piperazin-1-ylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of established pharmacophores into novel molecular frameworks represents a cornerstone of modern medicinal chemistry. This guide delves into the scientific journey of 2-Piperazin-1-ylnicotinamide, a molecule that marries the versatile piperazine moiety with the biologically significant nicotinamide scaffold. While the definitive "discovery" of this specific entity is not extensively documented in publicly accessible literature, its existence within the patent landscape, notably in US Patent 2018/127370, points to its significance as an intermediate or a compound of interest in contemporary drug discovery programs. This document serves as a comprehensive technical exploration, elucidating the synthetic pathways to this compound and contextualizing its potential through the lens of the known biological activities of its constituent parts.

Introduction: The Strategic Amalgamation of Piperazine and Nicotinamide

The rationale for the synthesis of this compound can be inferred from the well-established roles of its two core components in medicinal chemistry.

The Piperazine Moiety: A Privileged Scaffold

Piperazine and its derivatives are ubiquitous in pharmaceuticals, lauded for their ability to impart favorable pharmacokinetic properties. The six-membered ring containing two nitrogen atoms at positions 1 and 4 can be readily modified, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability. This often translates to improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the piperazine ring can serve as a rigid linker between different pharmacophoric elements, orienting them for optimal interaction with biological targets. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antipsychotic, and anticancer effects.

The Nicotinamide Scaffold: A Vital Biological Player

Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are pivotal in a multitude of cellular redox reactions and are integral to energy metabolism. Beyond its role in cellular energetics, nicotinamide and its derivatives exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. The pyridine ring of nicotinamide offers sites for substitution, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for various biological targets.

The combination of these two pharmacophores in this compound suggests a strategic design aimed at creating a novel chemical entity with potentially desirable drug-like properties and a unique biological activity profile.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through multiple synthetic routes. Two plausible and documented methods are presented here, each with its own set of advantages and considerations.

Pathway A: Hydrolysis of a Nitrile Precursor

This method, detailed in US Patent 2018/127370, involves the acid-catalyzed hydrolysis of 2-(piperazin-1-yl)pyridine-3-carbonitrile.[1] This approach is a classical transformation in organic synthesis for the preparation of primary amides from nitriles.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via nitrile hydrolysis.

Experimental Protocol:

Step 1: Reaction Setup

-

2-(Piperazin-1-yl)pyridine-3-carbonitrile (1.0 eq) is suspended in concentrated sulfuric acid (H₂SO₄).

Causality Behind Experimental Choice: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to the primary amide. The strong acidic environment protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Step 2: Heating

-

The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 19 hours).[1]

Causality Behind Experimental Choice: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. The long reaction time ensures complete conversion of the starting material.

Step 3: Aqueous Workup

-

The reaction mixture is cooled and carefully diluted with water.

-

The acidic solution is then basified to a high pH (e.g., pH 14) using a saturated aqueous solution of a strong base like sodium hydroxide (NaOH).[1]

-

The aqueous layer is extracted with a suitable organic solvent mixture (e.g., chloroform/isopropanol).[1]

Causality Behind Experimental Choice: Dilution with water is a necessary step to quench the reaction and prepare for extraction. Basification is crucial to deprotonate the product, which is likely protonated in the acidic reaction mixture, thereby increasing its solubility in the organic extraction solvent. The choice of a polar organic solvent mixture aids in the efficient extraction of the relatively polar product.

Step 4: Isolation and Purification

-

The combined organic extracts are concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved through techniques like column chromatography or recrystallization to afford pure this compound.

Self-Validating System: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material and the formation of the product. The identity and purity of the final compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The provided ¹H NMR data from a similar synthesis confirms the structure of the product.[1]

Pathway B: Nucleophilic Aromatic Substitution

An alternative and widely used method for the synthesis of similar compounds involves the nucleophilic aromatic substitution (SNA_r) of a suitable precursor, such as 2-chloronicotinamide, with piperazine.

Conceptual Workflow:

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Piperazin-1-ylnicotinamide

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-Piperazin-1-ylnicotinamide, a heterocyclic compound featuring a nicotinamide core linked to a piperazine moiety. While direct extensive research on this specific molecule is emerging, the well-documented activities of its constituent chemical scaffolds provide a strong foundation for identifying and validating promising therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols.

Part 1: Core Directive - A Structurally Guided Exploration

Rather than adhering to a rigid template, this guide is structured to mirror the scientific process of target identification and validation, starting from the foundational chemical properties and expanding to specific, testable hypotheses in various therapeutic areas.

Part 2: Scientific Integrity & Logic - The E-E-A-T Framework

As a senior application scientist, my focus is on the practical application of scientific principles. The insights and protocols herein are grounded in established methodologies and aim to provide a self-validating framework for your research.

Introduction to this compound: A Molecule of Therapeutic Promise

The chemical architecture of this compound, combining a nicotinamide group with a piperazine ring, is intrinsically linked to its potential biological activities. The nicotinamide moiety is a well-known pharmacophore present in numerous bioactive compounds, while the piperazine ring is a common feature in drugs targeting the central nervous system and other biological systems.[1][2] This unique combination suggests a diverse range of potential therapeutic applications.

1.1 Physicochemical Properties and Structural Rationale

The key structural features of this compound are:

-

Nicotinamide Moiety: This component can participate in hydrogen bonding and may interact with a variety of enzymes and receptors.[1]

-

Piperazine Ring: This versatile scaffold can be protonated at physiological pH, potentially enhancing solubility and enabling interactions with charged residues in protein binding pockets.[1]

These features suggest that this compound could be a versatile scaffold for developing novel therapeutics.

Potential Therapeutic Areas and Targets

Based on the extensive literature on related piperazine and nicotinamide derivatives, we can hypothesize several key therapeutic areas and specific molecular targets for this compound.

Central Nervous System (CNS) Disorders

Derivatives of piperazine are well-represented in antipsychotic medications, often targeting dopamine and serotonin receptors.[3][4]

Potential Targets:

-

Dopamine D2 Receptors: A primary target for many antipsychotic drugs.

-

Serotonin 5-HT1A and 5-HT2A Receptors: Modulation of these receptors is a key mechanism for atypical antipsychotics.[3][4]

-

Monoamine Oxidase A (MAO-A): Inhibition of MAO-A can increase levels of monoamine neurotransmitters and is a strategy for treating depression.[5]

2.1.1 Experimental Workflow for CNS Target Validation

Caption: CNS Target Validation Workflow.

2.1.2 Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human D2 receptors.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Centrifuge at 48,000 x g for 20 min at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

-

Add 50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.2 nM.

-

Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding, add 10 µM of unlabeled haloperidol.

-

Incubate at 25°C for 60 minutes.

-

-

Detection and Analysis:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

Antimicrobial and Antifungal Applications

The combination of a pyridine ring (a core of nicotinamide) and a piperazine moiety has been explored for antimicrobial and antifungal properties.[6]

Potential Targets:

-

Bacterial Enzymes: Such as MurB, which is involved in peptidoglycan biosynthesis.[6]

-

Fungal Enzymes: Including CYP51 (lanosterol 14-alpha-demethylase) and dihydrofolate reductase, which are crucial for fungal cell membrane integrity and nucleotide synthesis, respectively.[6]

-

Mycobacterium tuberculosis (Mtb) NAD+ synthetase: A key enzyme in NAD biosynthesis, which is essential for the survival of the bacterium.[1]

2.2.1 Experimental Workflow for Antimicrobial Target Validation

Caption: Antimicrobial Target Validation Workflow.

2.2.2 Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation of Inoculum:

-

Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in appropriate broth overnight at 37°C.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Incubation:

-

Add the prepared inoculum to each well.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Growth can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.

-

Enzyme Inhibition

Beyond antimicrobial targets, derivatives of the core scaffolds of this compound have shown inhibitory activity against other classes of enzymes.

Potential Target:

-

Urease: Inhibition of this enzyme is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[7]

2.3.1 Detailed Protocol: Urease Inhibition Assay (Indophenol Method)

-

Reagent Preparation:

-

Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

-

Prepare a urea solution (100 mM) and solutions of phenol red and sodium nitroprusside.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of urease solution.

-

Add 5 µL of this compound at various concentrations.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 70 µL of a phenol-hypochlorite reagent.

-

-

Detection and Analysis:

-

Measure the absorbance at 630 nm after a 30-minute incubation at room temperature. The absorbance is proportional to the amount of ammonia produced.

-

Use thiourea as a standard inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 value.[7]

-

Anticancer Activity

Piperazine derivatives have been investigated for their potential as anticancer agents, with some showing selective efficacy against certain cancer cell lines.[8]

Potential Mechanisms and Targets:

-

Induction of Apoptosis and Autophagy: Many anticancer agents exert their effects by triggering programmed cell death pathways.[8]

-

Sigma Receptors: These receptors are overexpressed in some tumor cells and are being explored as targets for cancer therapy.[8]

-

Cell Cycle Arrest: Inhibition of cell proliferation can be achieved by arresting the cell cycle at specific checkpoints.

2.4.1 Experimental Workflow for Anticancer Target Validation

Caption: Anticancer Target Validation Workflow.

2.4.2 Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., SK-MEL-28 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Data Presentation and Interpretation

For each of the proposed therapeutic areas, a systematic approach to data collection and presentation is crucial.

Table 1: Summary of Potential Therapeutic Targets and IC50/Ki Values for this compound

| Therapeutic Area | Potential Target | Assay Type | IC50/Ki (nM) |

| CNS Disorders | Dopamine D2 Receptor | Radioligand Binding | |

| Serotonin 5-HT1A Receptor | Radioligand Binding | ||

| Serotonin 5-HT2A Receptor | Radioligand Binding | ||

| Monoamine Oxidase A | Enzyme Inhibition | ||

| Antimicrobial | S. aureus | MIC Determination | |

| E. coli | MIC Determination | ||

| C. albicans | MIC Determination | ||

| MurB Enzyme | Enzyme Inhibition | ||

| Enzyme Inhibition | Urease | Enzyme Inhibition | |

| Anticancer | SK-MEL-28 (Melanoma) | MTT Assay | |

| MDA-MB-231 (Breast) | MTT Assay | ||

| BxPC-3 (Pancreatic) | MTT Assay |

This table should be populated with experimental data as it is generated.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for therapeutic development across multiple disease areas. The structural combination of a nicotinamide core and a piperazine ring provides a strong rationale for investigating its activity against CNS, microbial, and cancer-related targets. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on lead optimization through structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

-

National Center for Biotechnology Information. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. In PubChem. Retrieved from [Link]

-

PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)Nicotinamide Derivatives. [Link]

-

PubMed. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

Molbase. (n.d.). N,N-Dimethyl-2-piperazin-1-yl-nicotinamide. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

-

PubMed. (2021). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]

-

ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

-

PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carboxamide. Retrieved from [Link]

Sources

- 1. 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide (827588-09-0) for sale [vulcanchem.com]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

Topic: 2-Piperazin-1-ylnicotinamide and its Derivatives in Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-piperazin-1-ylnicotinamide scaffold represents a confluence of two moieties of profound significance in medicinal chemistry: nicotinamide and piperazine. This unique combination creates a "privileged structure" that has demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to antitubercular and anti-inflammatory effects. The piperazine ring frequently enhances aqueous solubility and oral bioavailability, addressing key pharmacokinetic challenges in drug development, while the nicotinamide core provides a versatile anchor for interacting with various biological targets.[1] This guide offers a comprehensive exploration of this scaffold, detailing its synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). It provides senior researchers and drug development professionals with field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of these compelling derivatives.

The this compound Scaffold: A Privileged Motif

The Strategic Convergence of Nicotinamide and Piperazine

The power of the this compound scaffold lies in the synergistic contribution of its two core components. Nicotinamide, a form of vitamin B3, is a fundamental building block for the coenzyme nicotinamide adenine dinucleotide (NAD+), central to cellular metabolism and redox reactions. Its derivatives are known to possess a wide array of biological properties, including antioxidant, antitubercular, and anticancer effects.[2]